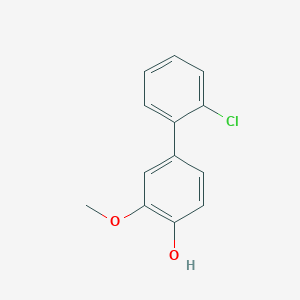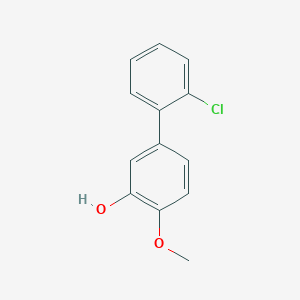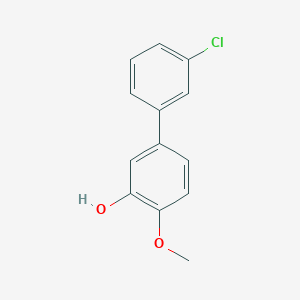
4-(2-Chlorophenyl)-2-methoxyphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Chlorophenyl)-2-methoxyphenol, also known as 2-Chloro-4-methoxyphenol or CMOP, is an aromatic compound that is used in a wide range of scientific applications. It is a white to light yellow crystalline solid with a melting point of 154-156 °C and a boiling point of 243-245 °C. CMOP has a wide variety of uses in scientific research, including as a synthetic intermediate, a reagent, and as a biochemical and physiological research tool.
Aplicaciones Científicas De Investigación
CMOP has a wide range of applications in scientific research. It is used as a reagent in chemical synthesis, as a catalyst in organic reactions, and as a chromatographic stationary phase. CMOP is also used in the synthesis of a variety of organic compounds, including pharmaceuticals, pesticides, and dyes. In addition, CMOP is used as a biochemical and physiological research tool, as it has been shown to have a variety of effects on biochemical and physiological processes.
Mecanismo De Acción
The mechanism of action of CMOP is not fully understood. However, it is believed that CMOP acts as an inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of a variety of drugs and other compounds. Additionally, CMOP has been shown to inhibit the activity of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine.
Biochemical and Physiological Effects
CMOP has been shown to have a variety of biochemical and physiological effects. In laboratory studies, CMOP has been shown to inhibit the activity of cytochrome P450, monoamine oxidase, and other enzymes involved in the metabolism of drugs and other compounds. Additionally, CMOP has been shown to have a variety of effects on the nervous system, including the inhibition of dopamine and norepinephrine reuptake, as well as the inhibition of serotonin reuptake. CMOP has also been shown to have anti-inflammatory, anti-oxidant, and anti-cancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CMOP has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable under a wide range of conditions. Additionally, CMOP is soluble in a variety of solvents, making it easy to use in a variety of laboratory experiments. However, CMOP has some limitations. It is highly flammable and should be handled with care. Additionally, CMOP can be toxic if ingested or inhaled, and should be handled with caution.
Direcciones Futuras
There are a number of potential future directions for the use of CMOP in scientific research. CMOP could be used to study the effects of cytochrome P450 inhibition on drug metabolism, as well as the effects of monoamine oxidase inhibition on neurotransmitter metabolism. Additionally, CMOP could be used to study the effects of anti-inflammatory, anti-oxidant, and anti-cancer compounds. CMOP could also be used to study the effects of environmental pollutants on biochemical and physiological processes. Finally, CMOP could be used to study the effects of drugs on the nervous system, as well as the effects of drugs on other biochemical and physiological processes.
Métodos De Síntesis
CMOP can be synthesized in a two-step process from 4-chlorophenol and 2-methoxyphenol. The first step involves the condensation of 4-chlorophenol and 2-methoxyphenol in an acidic medium, followed by an aqueous workup to obtain the desired product. The second step involves the hydrolysis of the condensation product in an acidic medium to obtain CMOP as the desired product.
Propiedades
IUPAC Name |
4-(2-chlorophenyl)-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO2/c1-16-13-8-9(6-7-12(13)15)10-4-2-3-5-11(10)14/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IINNDDNWRCGPKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC=CC=C2Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00685513 |
Source


|
| Record name | 2'-Chloro-3-methoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chlorophenyl)-2-methoxyphenol | |
CAS RN |
1261996-79-5 |
Source


|
| Record name | 2'-Chloro-3-methoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














